2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid 2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791404
InChI: InChI=1S/C9H7ClN2O3/c1-15-6-3-4(8(13)14)2-5-7(6)12-9(10)11-5/h2-3H,1H3,(H,11,12)(H,13,14)
SMILES: COC1=CC(=CC2=C1N=C(N2)Cl)C(=O)O
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol

2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13791404

Molecular Formula: C9H7ClN2O3

Molecular Weight: 226.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid -

Specification

Molecular Formula C9H7ClN2O3
Molecular Weight 226.61 g/mol
IUPAC Name 2-chloro-7-methoxy-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C9H7ClN2O3/c1-15-6-3-4(8(13)14)2-5-7(6)12-9(10)11-5/h2-3H,1H3,(H,11,12)(H,13,14)
Standard InChI Key PBYZRUBXNFXZLE-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C1N=C(N2)Cl)C(=O)O
Canonical SMILES COC1=CC(=CC2=C1N=C(N2)Cl)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-7-methoxy-3H-benzimidazole-5-carboxylic acid, reflects its substitution pattern: a chlorine atom at position 2, a methoxy group at position 7, and a carboxylic acid moiety at position 5 (Figure 1) . The benzimidazole core consists of a benzene ring fused to an imidazole ring, creating a planar, aromatic system. The substituents influence electronic distribution, solubility, and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H7ClN2O3\text{C}_9\text{H}_7\text{ClN}_2\text{O}_3
Molecular Weight226.61 g/mol
SMILESCOC1=CC(=CC2=C1N=C(N2)Cl)C(=O)O
InChI KeyPBYZRUBXNFXZLE-UHFFFAOYSA-N
Melting Point>220°C (decomposes)
pKa (Carboxylic Acid)~4.2 (estimated)

The carboxylic acid group (pKa4.2\text{pKa} \approx 4.2) enhances water solubility at physiological pH, while the methoxy and chloro groups contribute to lipophilicity, balancing bioavailability .

Synthesis and Manufacturing Processes

Condensation Reactions

Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or derivatives. For 2-chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid, a two-step approach is employed:

  • Formation of Benzimidazole Core: Reacting 4-methoxy-3-aminobenzoic acid with chlorinating agents (e.g., phosphorus oxychloride) under reflux conditions .

  • Chlorination: Introducing chlorine at position 2 using POCl₃ or SOCl₂, achieving yields of 75–90% under optimized conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1o-Phenylenediamine + Methoxy-carboxylic acid, H₂SO₄, reflux67–91%
2POCl₃, 120°C, 6 hours85%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Catalysts like polyphosphoric acid reduce side reactions, while purification via column chromatography or recrystallization ensures >95% purity .

CompoundTargetIC₅₀ / KiSource
12b (Analog)Hu Topo I16 μM
Camptothecin (Control)Hu Topo I10 μM
6-Chloro-2-hydroxy analog5-HT₃ ReceptorKi = 75,000 nM

Antimicrobial Properties

The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Derivatives exhibit MIC values of 15.6–31.2 mg/L against Staphylococcus aureus and Enterococci .

Analytical Characterization and Quality Control

Spectroscopic Methods

  • ¹H NMR: Peaks at δ 2.61 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), and 8.35 (s, 1H, Ar-H) confirm structure .

  • LCMS: [M+H]⁺ peak at m/z 227.02 aligns with theoretical mass .

Table 4: Analytical Specifications (Batch Lf0307125236)

ParameterResultSource
Purity (HPLC)95.96%
AppearanceOff-white solid
Storage Conditions2–8°C

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